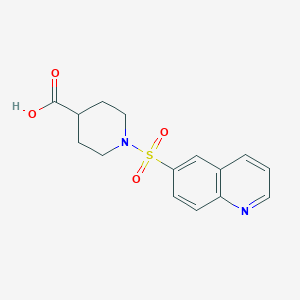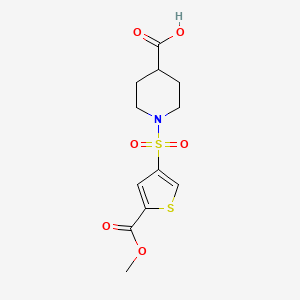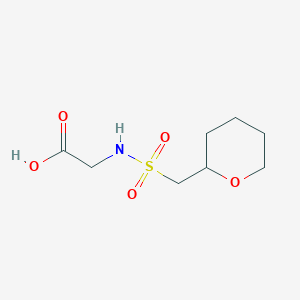![molecular formula C10H9BrF3NO4S B6661451 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661451.png)
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the bromination of a trifluoromethyl-substituted benzene derivative. This is followed by sulfonylation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and sulfonylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the sulfonylamino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
- 3-(Trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)phenylacetic acid
Uniqueness
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[[4-bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVJUOOCRFFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl-[4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661372.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid](/img/structure/B6661378.png)
![2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661379.png)
![2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661382.png)



![2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B6661412.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid](/img/structure/B6661426.png)
![3-[(2,5-Dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661428.png)
![2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid](/img/structure/B6661433.png)
![2-[[4-[(2-Methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661439.png)
![3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661459.png)
![4-[[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6661467.png)
